molecular formula C5H7N3O B2472821 4-Amino-2-methylpyridazin-3(2H)-one CAS No. 13563-36-5

4-Amino-2-methylpyridazin-3(2H)-one

Cat. No. B2472821
CAS RN: 13563-36-5
M. Wt: 125.131
InChI Key: IYGZSLRPKFUJMR-UHFFFAOYSA-N
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Description

4-Amino-2-methylpyridazin-3(2H)-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-ones have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular formula of 4-Amino-2-methylpyridazin-3(2H)-one is C5H7N3O . The structure includes a pyridazin-3(2H)-one ring, which is a six-membered ring with two nitrogen atoms, and a carbonyl group and a methyl group attached to the ring .


Chemical Reactions Analysis

The easy functionalization at various ring positions makes pyridazin-3(2H)-ones an attractive synthetic building block for designing and synthesis of new drugs . The incorporation of this versatile biologically accepted pharmacophore in established medicinally active molecules results in a wide range of pharmacological effects .


Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-2-methylpyridazin-3(2H)-one is 125.13 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.

Scientific Research Applications

Chemical Reactivity and Functionalization

  • 4-Amino-2-methylpyridazin-3(2H)-one demonstrates notable chemical reactivity. Functionalization of this compound, especially through palladium-catalyzed aminocarbonylation, has been explored, showing complete conversion and high yields in derivatives formed from the iodo derivative of the compound (Takács et al., 2012).

Formation of Derivatives

  • Research on the reactivity of 3-aminopyridazines with dimethyl acetylenedicarboxylate has led to the formation of various pyrimido[1,2-b]pyridazin-2-(2H)-ones, demonstrating the potential for creating diverse derivatives from 4-Amino-2-methylpyridazin-3(2H)-one (Mátyus et al., 1988).

Use as Electrophilic Cyanating Agents

  • 2-Cyanopyridazin-3(2H)-ones, a variant of the compound, have been identified as novel, effective, and selective electrophilic cyanating agents. They demonstrate high efficacy in N-, S-, or C-cyanation of various nucleophiles (Kim et al., 2005).

Biological Activity

  • Derivatives of 4-Hydroxypyridazin-3(2H)-one, related to 4-Amino-2-methylpyridazin-3(2H)-one, have been identified as potent D-amino acid oxidase inhibitors. This highlights the compound's relevance in biochemical applications and potential therapeutic uses (Hondo et al., 2013).

Synthesis of Amino Sugars and Mimetics

  • Research on the synthesis of amino sugars and mimetics involves the use of 1,2-oxazines, which are related to 4-Amino-2-methylpyridazin-3(2H)-one. This synthesis pathway is significant in producing compounds for potential anti-inflammatory applications (Pfrengle & Reissig, 2010).

Crystal Structure Studies

  • Studies on the crystal structures of simple pyridazin-3(2H)-ones, including derivatives of 4-Amino-2-methylpyridazin-3(2H)-one, have been conducted to understand their molecular arrangement and interactions (Blake & Mcnab, 1996).

Solvent-Free Microwave Synthesis

  • Solvent-free microwave synthesis involving 4-Amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine, a compound related to 4-Amino-2-methylpyridazin-3(2H)-one, has been explored, showcasing an environmentally friendly and efficient method for synthesizing derivatives (Tabatabaee et al., 2007).

Mechanism of Action

While the specific mechanism of action for 4-Amino-2-methylpyridazin-3(2H)-one is not mentioned in the retrieved papers, pyridazin-3(2H)-ones in general have been reported to have diverse pharmacological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this privileged structure attracts the interest of medicinal chemists as a nucleus of potential therapeutic utility . These encouraging reports suggest that this privileged skeleton should be extensively studied for the therapeutic benefits .

properties

IUPAC Name

4-amino-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-5(9)4(6)2-3-7-8/h2-3H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGZSLRPKFUJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylpyridazin-3(2H)-one

CAS RN

13563-36-5
Record name 4-amino-2-methyl-2,3-dihydropyridazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

At 80° C., 240.8 g (1.38 mol) of 5-chloro-4-methoxy-1-methyl-6-pyridazone was added in portions to 1930 ml of hydrazine hydrate in such a manner that the temperature remained at 80° C. without further heating. After cooling, the precipitate was filtered off, washed and dried. There was obtained 112.8 g (65.3%) of 5-amino-1-methyl-6-pyridazone of melting point 191°-192° C.
Quantity
240.8 g
Type
reactant
Reaction Step One
Quantity
1930 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

9.14 g (52 mmoles) of intermediate 4b are placed in mL hydrazine monohydrate. The reaction medium is agitated for 3 h at 80° C. then diluted in 100 mL water and extracted with CH2Cl2 then with AcOEt. After drying over Na2SO4, the organic phases are evaporated and the residue obtained is purified by silica gel flash chromatography (CH2Cl2—AcOEt, gradient 100:0 to 0:100 over 50 min). 4.17 g of intermediate 4c are thus obtained in the form of an orange-like solid (yield 63%). TLC silica 60 F 254 Merck, CH2Cl2—AcOEt: 50:50, Rf=0.16.
Quantity
9.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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